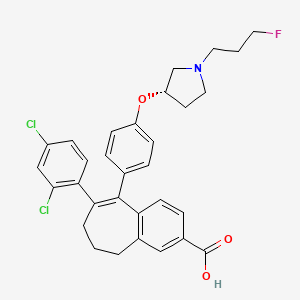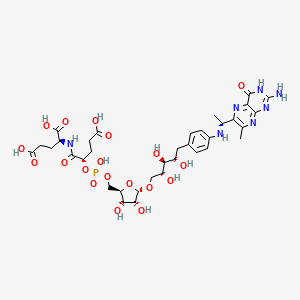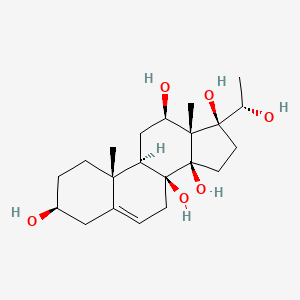
SCR1693
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SCR1693 is a dual acetylcholinesterase inhibitor (AChEI) and a calcium channel blocker (CCB).
Aplicaciones Científicas De Investigación
Overview of SCR1693 in Alzheimer's Disease Research
SCR1693, a synthesized juxtaposition composed of an acetylcholinesterase inhibitor (AChEI) and a calcium channel blocker (CCB), has been studied for its effects on Alzheimer's disease (AD). In a study using a hyperhomocysteinemia (HHcy)-induced AD rat model, SCR1693 showed significant improvement in memory deficits and preserved dendrite morphologies as well as spine density. This was achieved by upregulating synapse-associated proteins PSD95 and synapsin-1. Furthermore, SCR1693 attenuated HHcy-induced tau hyperphosphorylation at multiple AD-associated sites by regulating the activity of protein phosphatase-2A and glycogen synthase kinase-3β. Notably, SCR1693 was more effective than the individual administration of donepezil and nilvadipine, which were used as AChEI and CCB, respectively, in clinical practice. This suggests that SCR1693 may be a promising therapeutic candidate for AD (Xia et al., 2014).
Propiedades
Número CAS |
1442559-20-7 |
|---|---|
Nombre del producto |
SCR1693 |
Fórmula molecular |
C24H28ClN3O2 |
Peso molecular |
425.96 |
Nombre IUPAC |
Ethyl 5-amino-4-(2-chlorophenyl)-1,4,6,7,8,9-hexahydro-2,7,7-trimethyl-benzo[b][1,8]naphthyridine-3-carboxylate |
InChI |
InChI=1S/C24H28ClN3O2/c1-5-30-23(29)18-13(2)27-22-20(19(18)14-8-6-7-9-16(14)25)21(26)15-12-24(3,4)11-10-17(15)28-22/h6-9,19H,5,10-12H2,1-4H3,(H3,26,27,28) |
Clave InChI |
JNWBZVZXAXDSGQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)NC2=C(C1C3=CC=CC=C3Cl)C(N)=C(CC(C)(C)CC4)C4=N2)OCC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SCR1693; SCR-1693; SCR1693 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



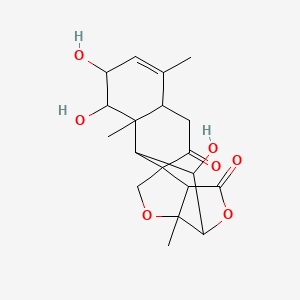
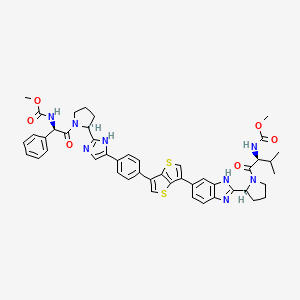
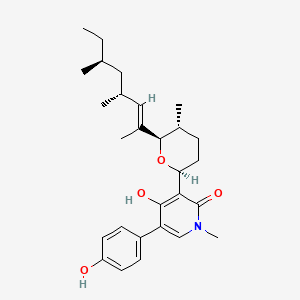
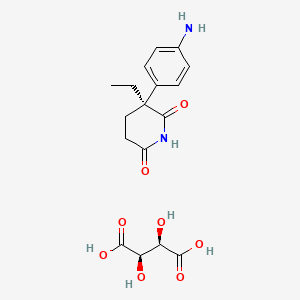
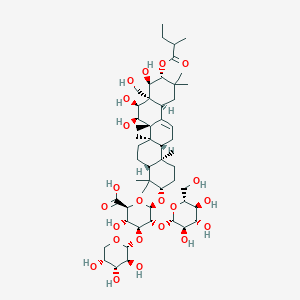
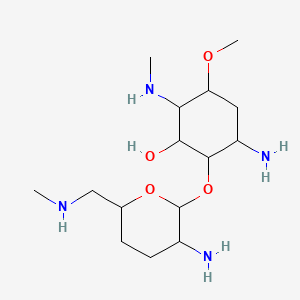
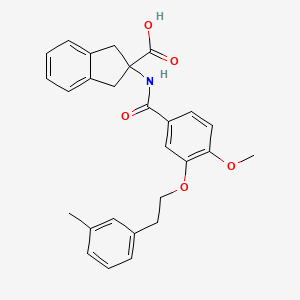
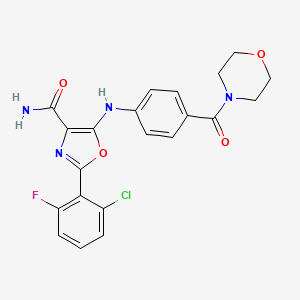
![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)
